(2,3-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound "(2,3-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" is a methanone derivative featuring a 2,3-dimethoxyphenyl group linked to a 4,5-dihydroimidazole ring substituted with a thioether moiety (2-((3-methylbenzyl)thio)). The 4,5-dihydroimidazole (imidazoline) core is a partially saturated heterocycle, which may confer conformational rigidity compared to fully aromatic imidazoles. Structural analogs of this compound are often explored for pharmaceutical applications due to imidazole’s prevalence in bioactive molecules .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-6-4-7-15(12-14)13-26-20-21-10-11-22(20)19(23)16-8-5-9-17(24-2)18(16)25-3/h4-9,12H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZVATBZNBSCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a novel benzamide derivative, and benzamides have been widely used in medical, industrial, biological, and potential drug industries. They have shown a wide range of activities, including anti-tumor, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects.
Mode of Action
It is known that benzamide derivatives can interact with various targets depending on their chemical structure
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the broad range of activities exhibited by benzamide derivatives, it is likely that multiple pathways could be affected. These could potentially include pathways related to cell growth and proliferation, inflammation, and oxidative stress, among others.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Benzamide derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels.
Biological Activity
The compound (2,3-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethoxyphenyl group and an imidazole moiety linked through a thioether bond. The presence of these functional groups suggests potential interactions with various biological targets. The molecular formula and structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Imidazole derivative |
| Substituents | 2,3-Dimethoxyphenyl and 3-methylbenzyl |
| Functional Groups | Methoxy, thioether |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the imidazole ring have shown significant activity against various bacterial strains. In vitro tests indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 µg/ml to 250 µg/ml against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Benzimidazole derivatives have been extensively studied for their anticancer properties. Compounds with imidazole rings have demonstrated activity against multiple cancer cell lines. A study focusing on benzimidazole-based derivatives reported that certain compounds showed IC50 values in the low micromolar range against breast cancer cells . The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in the substituents on the imidazole ring and phenolic groups can significantly alter their potency and selectivity. For example:
- Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.
- Thioether Linkage : This moiety can influence the compound's ability to interact with biological targets by altering steric and electronic properties.
Case Study 1: Antimicrobial Evaluation
A series of imidazole derivatives were synthesized and evaluated for their antimicrobial efficacy. One compound demonstrated an MIC of 50 µg/ml against Staphylococcus aureus, indicating promising antibacterial activity . This suggests that modifications leading to increased hydrophobicity may enhance efficacy.
Case Study 2: Anticancer Activity Assessment
In a comparative study involving several benzimidazole derivatives, one derivative exhibited significant cytotoxicity against human lung carcinoma cells with an IC50 value of 10 µM. The study concluded that structural modifications could lead to enhanced selectivity for cancer cells over normal cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
The compound’s 4,5-dihydroimidazole core distinguishes it from fully aromatic imidazole derivatives (e.g., 1,2,4,5-tetrasubstituted imidazoles in ). Key comparisons include:
- Electronic Effects : The target compound’s 2,3-dimethoxyphenyl group enhances electron density, contrasting with electron-withdrawing groups like trifluoromethyl in . This may influence binding to targets such as enzymes or receptors.
Thioether vs. Oxygen/Sulfur Analogs
The thioether (-S-) linkage in the target compound is less polar than ether (-O-) or sulfone (-SO₂-) groups. Comparisons include:
- 2-((3-Methylbenzyl)thio) : Enhances lipophilicity and resistance to oxidative metabolism compared to oxygen-linked analogs.
- SHELX-refined structures (): Thioether-containing compounds may exhibit distinct crystallographic parameters (e.g., bond lengths, angles) due to sulfur’s larger atomic radius.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
